L-Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is particularly noted for its application in treating conditions such as pain and inflammation associated with musculoskeletal disorders. L-Pranoprofen is classified under the propionic acid derivatives, which are known for their effectiveness in reducing pain and inflammation by inhibiting cyclooxygenase enzymes, thus decreasing the production of prostaglandins.
L-Pranoprofen is derived from the compound 2-(2-chlorophenyl)-2-hydroxypropanoic acid, which is synthesized through various chemical processes. It falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is specifically classified as a propionic acid derivative. Its therapeutic use is primarily in pain management and inflammation reduction.
The synthesis of L-Pranoprofen can be achieved through several methods, with one notable approach detailed in a patent. This method involves the following steps:
The yield reported for this synthesis method can vary but has been noted to reach up to 90% under optimized conditions .
L-Pranoprofen participates in various chemical reactions typical of NSAIDs, including:
These reactions play a significant role in drug formulation and delivery systems, enhancing bioavailability and therapeutic efficacy.
L-Pranoprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, L-Pranoprofen reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism leads to:
Studies have demonstrated that L-Pranoprofen effectively ameliorates symptoms in models of corneal alkali burns, highlighting its role in ocular inflammation management .
These properties are essential for formulating effective dosage forms that ensure stability and bioavailability.
L-Pranoprofen has diverse applications in both clinical and research settings:
l-Pranoprofen ((S)-2-[5H-chromeno[2,3-b]pyridin-7-yl]propanoic acid) is a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (2-APA) class. Its molecular architecture centers on a tricyclic chromeno[2,3-b]pyridine system, which consists of a benzopyran unit fused to a pyridine ring at the 2,3-positions (Figure 1). This rigid, planar scaffold incorporates aromatic character and extended π-conjugation, significantly influencing its solid-state packing and intermolecular interactions [6] [8] [9].
Recent synchrotron X-ray powder diffraction studies resolved the crystal structure of anhydrous pranoprofen, revealing a complex solid-state architecture governed by cooperative non-covalent interactions. The carboxylic acid groups form characteristic cyclic hydrogen-bonded dimers (R₂²(8) motif) with O-H···O bond lengths of approximately 1.85 Å. These dimers are further interconnected via weaker C-H···O interactions. Crucially, offset face-to-face π-stacking interactions between the electron-rich chromeno[2,3-b]pyridine systems occur, with centroid-centroid distances measuring 3.76 Å and interplanar angles near 0°, indicating near-perfect parallel alignment. Computational analyses confirm these π-π interactions provide significant stabilization energy (estimated -10 to -15 kcal/mol per dimer pair), working synergistically with hydrogen bonding to dictate the crystal packing [9].
The chiral center resides at the C2 carbon of the propanoic acid side chain attached directly to the chromeno[2,3-b]pyridine core at position C7. This asymmetric carbon configuration (S-enantiomer for the l-form) is critical for its biological activity as a cyclooxygenase inhibitor [4] [6].
Table 1: Key Structural Features of l-Pranoprofen
Feature | Description | Significance |
---|---|---|
Core Structure | Chromeno[2,3-b]pyridine (Benzopyran fused to pyridine) | Imparts rigidity, planarity, and π-conjugation; defines primary pharmacophore. |
Functional Groups | Carboxylic acid (-COOH) at chiral C2; Ether (-O-) in pyran ring; Tertiary amine | Carboxyl essential for COX binding; Chirality governs enantioselective activity. |
Solid-State Interactions | Carboxylic acid dimers (H-bonding); Offset π-π stacking | Governs crystal packing, stability, and potential biomolecular recognition. |
Molecular Formula | C₁₅H₁₃NO₃ | Molecular Weight: 255.27 g/mol |
Stereogenic Center | C2 of propanoic acid side chain (S-configuration in l-Pranoprofen) | Determines enantioselective binding to COX enzymes. |
l-Pranoprofen exhibits a challenging biopharmaceutical profile primarily due to its poor solubility and instability, limiting its formulation potential. It is classified as a BCS Class II/IV drug due to low aqueous solubility and variable permeability [1] [5] [10].
Solubility: l-Pranoprofen demonstrates pH-dependent solubility characteristic of carboxylic acids. It is practically insoluble in acidic aqueous environments (e.g., simulated gastric fluid, pH < 4.0). Solubility increases significantly in neutral to alkaline conditions (pH > 6.0) due to ionization of the carboxylic acid group (pKa ~4.2) forming the more soluble carboxylate anion. Its intrinsic solubility in water is very low (< 0.1 mg/mL). However, it exhibits good solubility in organic solvents like ethanol, dimethyl sulfoxide (DMSO >100 mg/mL), methanol, and chloroform. Lipid solubility screening revealed moderate solubility in selected solid lipids (Lanette® 18, Precirol® ATO 5) and liquid lipids (isopropyl myristate, Plantacare oil) at low concentrations (≤ 0.5% w/w), crucial for lipid-based nanocarrier development [5] [7] [10].
Stability: A major limitation is its photochemical instability, particularly in aqueous solutions. Pranoprofen readily degrades upon exposure to light, forming various photoproducts. This necessitates protective measures (light-resistant packaging, opaque formulations) during storage and handling of solutions. It is also susceptible to auto-oxidation in solution over time. The solid-state form is generally more stable under ambient conditions, provided it is protected from moisture and light [1] [5] [10].
Ionization: The key ionization constant is the carboxylic acid pKa, determined to be approximately 4.2. This value aligns with typical 2-arylpropionic acids and dictates that at physiological pH (7.4), pranoprofen exists predominantly (>99%) in its ionized (carboxylate) form, influencing its partitioning behavior and membrane permeability [6] [10].
Table 2: Physicochemical Properties of l-Pranoprofen
Property | Value/Condition | Method/Notes |
---|---|---|
Molecular Weight | 255.27 g/mol | |
pKa | ~4.2 (Carboxylic acid) | Determines pH-dependent solubility and ionization state. |
Aqueous Solubility | < 0.1 mg/mL (intrinsic, pH < 4) | Increases significantly above pH 6. |
Solubility in Lipids | Moderate in Lanette® 18, Precirol® ATO 5, Isopropyl Myristate (≤0.5%) | Critical for lipid nanoparticle formulation. |
Solubility in DMSO | >100 mg/mL (≥391 mM) | Primary solvent for in vitro studies. |
Photostability | Poor; degrades in light-exposed aqueous solutions | Requires light-protective packaging/formulations. |
Melting Point | Data not available in sources | |
log P (octanol/water) | Estimated ~2.5-3.0 (experimental data not provided) | Indicates moderate lipophilicity. |
Like other members of the profen family (e.g., ibuprofen, ketoprofen, flurbiprofen), pranoprofen possesses a chiral carbon atom at the α-position of its propionic acid side chain (C2), making it a racemate in its synthetic form. The (S)-enantiomer is designated as l-Pranoprofen and is the biologically active enantiomer responsible for the primary therapeutic effect – cyclooxygenase (COX) inhibition [4] [6].
The mechanism of action relies heavily on stereoselective recognition. The (S)-enantiomer (l-Pranoprofen) fits precisely into the active site of COX enzymes (both COX-1 and COX-2 isoforms), effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandin precursors. In contrast, the (R)-enantiomer exhibits significantly weaker or negligible COX inhibitory activity [4] [8].
A critical phenomenon observed with some 2-APAs is metabolic chiral inversion. This unidirectional enzymatic process converts the therapeutically less active (R)-enantiomer into the active (S)-enantiomer (in vivo). While well-documented for ibuprofen and fenoprofen, the extent and significance of inversion for pranoprofen appear limited based on available data. Studies suggest that pranoprofen undergoes minimal chiral inversion compared to other profens, meaning the anti-inflammatory activity is primarily derived from the preformed (S)-enantiomer (l-Pranoprofen) itself [4].
This minimal inversion has potential implications. Firstly, it reinforces the rationale for developing the single enantiomer (l-Pranoprofen) to maximize therapeutic efficacy and potentially reduce the total dose required compared to the racemate. Secondly, it may contribute to a potentially improved safety profile concerning certain side effects hypothetically linked to the (R)-enantiomer or the inversion process, although safety assessment is outside the scope of this physicochemical profile [4].
Table 3: Chirality and Enantioselectivity of Pranoprofen vs. Select Profens
Characteristic | l-Pranoprofen ((S)-Enantiomer) | d-Pranoprofen ((R)-Enantiomer) | Comparison with Profens (e.g., Ibuprofen) |
---|---|---|---|
COX Inhibition | Potent inhibitor of COX-1 and COX-2 | Weak or negligible COX inhibition | Similar stereoselectivity profile to other profens. |
Primary Activity Source | Direct COX inhibition | Largely inactive | Activity primarily from (S)-enantiomer, like others. |
Metabolic Chiral Inversion (R to S) | Minimal in vivo conversion observed | Limited conversion to active (S)-form | Key Difference: Inversion is significant for ibuprofen, minimal for pranoprofen. |
Rationale for Enantiopure Form (l-) | Maximize efficacy, potentially lower dose. | Avoids administering inactive component (d-enantiomer). |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: